molecular formula C13H16ClNO5 B14643560 2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate CAS No. 52063-33-9

2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate

Katalognummer: B14643560
CAS-Nummer: 52063-33-9
Molekulargewicht: 301.72 g/mol
InChI-Schlüssel: BYXHWLWAXSPGGT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is a chemical compound with a complex structure that includes an oxazolium ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic route may vary, but it generally includes the formation of the oxazolium ring followed by the introduction of the perchlorate anion. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the reaction pathways and products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound can be used in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The oxazolium ring structure allows it to interact with various biological molecules, potentially affecting enzymatic activities and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oxazolium derivatives and related heterocyclic compounds. Examples include:

  • 2-Methyl-3-ethyl-5-phenyl-1,2-oxazol-2-ium perchlorate
  • 2-Ethyl-3-methyl-5-phenyl-1,2-oxazol-2-ium perchlorate

Uniqueness

2-Ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its specific substitution pattern on the oxazolium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

52063-33-9

Molekularformel

C13H16ClNO5

Molekulargewicht

301.72 g/mol

IUPAC-Name

2-ethyl-3-methyl-5-(4-methylphenyl)-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C13H16NO.ClHO4/c1-4-14-11(3)9-13(15-14)12-7-5-10(2)6-8-12;2-1(3,4)5/h5-9H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

BYXHWLWAXSPGGT-UHFFFAOYSA-M

Kanonische SMILES

CC[N+]1=C(C=C(O1)C2=CC=C(C=C2)C)C.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.